molecular formula C9H8ClN B1422766 2-(2-Chloro-3-methylphenyl)acetonitrile CAS No. 200214-73-9

2-(2-Chloro-3-methylphenyl)acetonitrile

Cat. No.: B1422766
CAS No.: 200214-73-9
M. Wt: 165.62 g/mol
InChI Key: MFHAQCHUICRIFD-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)acetonitrile (CAS RN: 200214-73-9) is a versatile organic compound with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol . This chemical, appearing as a powder, is a valuable nitrile-based building block in life science research and organic synthesis, particularly in the development of pharmaceuticals and other complex molecules . Its structure incorporates both a chloro and a methyl substituent on the phenyl ring, alongside a reactive acetonitrile group, making it a suitable precursor for heterocyclic chemistry and for creating more elaborate structures through further functionalization. Researchers can procure this compound in various grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), and it is typically packaged under inert conditions for stability . Proper handling is essential; this product is classified with the signal word 'Danger' and carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHAQCHUICRIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Chloro-3-methylphenyl)acetonitrile CAS 200214-73-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9)

Introduction

This compound, identified by CAS Number 200214-73-9, is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetonitrile moiety, provides multiple reaction sites, making it a versatile building block for more complex molecules. Phenylacetonitrile derivatives are crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs), particularly those containing nitrogen heterocycles or other functional groups derived from the nitrile.[1][2] This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, analytical characterization methods, key chemical reactions, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 200214-73-9[3][4]
Molecular Formula C₉H₈ClN[4][5]
Molecular Weight 165.62 g/mol [4]
Boiling Point 270.8 ± 25.0 °C (Predicted)[3]
Density 1.151 ± 0.06 g/cm³ (Predicted)[4]
Physical Form Powder
InChI Key MFHAQCHUICRIFD-UHFFFAOYSA-N

Synthesis and Purification

While specific literature on the synthesis of this compound is not widely published, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly the cyanation of benzylic halides. The proposed pathway begins with the commercially available 2-chloro-3-methyltoluene.

Proposed Synthetic Pathway

The synthesis involves two primary steps:

  • Radical Bromination: The methyl group of 2-chloro-3-methyltoluene is converted to a bromomethyl group using a radical initiator.

  • Nucleophilic Substitution (Cyanation): The resulting 2-chloro-3-methylbenzyl bromide is reacted with a cyanide salt to introduce the nitrile group. This is a classic Sₙ2 reaction.

G A 2-Chloro-3-methyltoluene B 2-Chloro-3-methylbenzyl bromide A->B C 2-Chloro-3-methylbenzyl bromide D This compound (Target Compound) C->D  NaCN  DMSO, 60°C

Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium cyanide (NaCN), finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Chloro-3-methylbenzyl bromide

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methyltoluene (1.0 eq) and anhydrous carbon tetrachloride.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Causality: AIBN acts as a radical initiator upon thermal decomposition, which is necessary to start the chain reaction for benzylic bromination. NBS is used as the bromine source as it allows for a controlled, low concentration of Br₂.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the crude 2-chloro-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

  • Cyanation: Add finely powdered sodium cyanide (NaCN, 1.2 eq) portion-wise. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), increasing the nucleophile's reactivity.[6] An excess of NaCN ensures the reaction goes to completion.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected data based on its structure are as follows:

TechniqueExpected Characteristics
¹H NMR ~7.2-7.4 ppm: Aromatic protons (3H, multiplet).~3.8 ppm: Methylene protons (-CH₂CN, 2H, singlet).~2.4 ppm: Methyl protons (-CH₃, 3H, singlet).
¹³C NMR ~137-138 ppm: Quaternary aromatic carbon attached to Cl.~135-136 ppm: Quaternary aromatic carbon attached to CH₃.~125-132 ppm: Aromatic CH carbons.~130-131 ppm: Quaternary aromatic carbon attached to CH₂CN.~117-118 ppm: Nitrile carbon (-CN).[7]~22-24 ppm: Methylene carbon (-CH₂CN).~19-21 ppm: Methyl carbon (-CH₃).
IR (Infrared) ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C ring stretches.~700-800 cm⁻¹: C-Cl stretch.
MS (Mass Spec) m/z ~165/167: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

Protocol: Reverse-Phase HPLC Method

  • System: An HPLC system with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water. Acetonitrile is a preferred solvent due to its low viscosity and UV cutoff.[8][9]

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase (e.g., 50:50 acetonitrile/water).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its nitrile group and the adjacent methylene protons.

G cluster_0 Nitrile Group Transformations cluster_1 α-Methylene Reactivity A This compound B 2-(2-Chloro-3-methylphenyl)acetic acid A->B  H₂O, H⁺ or OH⁻  (Hydrolysis) C 2-(2-Chloro-3-methylphenyl)ethanamine A->C  H₂, Raney Ni or LiAlH₄  (Reduction) D α-Substituted Derivative A->D  1. Strong Base (e.g., NaH)  2. Electrophile (e.g., R-X)  (Alkylation)

Figure 2: Key reaction pathways for the target compound.
  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-chloro-3-methylphenyl)acetic acid. This acid is a precursor for synthesizing esters, amides, and other derivatives.

  • Reduction of the Nitrile: The nitrile can be reduced to a primary amine, 2-(2-chloro-3-methylphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). These amines are fundamental building blocks for many pharmaceutical agents.

  • Reactivity of the α-Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles (like alkyl halides), allowing for the construction of more complex carbon skeletons.

These transformations highlight the compound's role as a versatile intermediate, enabling the introduction of key pharmacophores into a molecular scaffold.[2][10]

Safety and Handling

GHS Hazard Information (Anticipated):

  • Pictograms: GHS07 (Exclamation mark), GHS06 (Skull and crossbones - potentially).

  • Signal Word: Warning or Danger.

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[11]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[11]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This material may need to be incinerated in a licensed facility.[14]

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  • The Importance of Acetonitrile in Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEn5L28NbIWOJEKvTJ_BnzLnWm3LYogHoteFDlB5cui4Iv5P9v6XGWdjuuKSbUnG9qpTGbdBe_Nw3xc1BbcfFHiNddzQPxEZ0wsj8iOHAs-AEJBSxD012_BDC31yVyhndPN1dK8XbPl2u5SCiGXCKKMZNwq_VqIpk51S_wj_nsAOgWt5OBiYnra-4opjanTmMFODEbScS_hI_neOdrmVU-sQAkBxDViwQjEprsI2k=]
  • Chloroacetonitrile - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyTzsrhZr37UOSeiAG5pD_NJ5kwDxqXgRxp6FHThP2--DDstRzLfSmfngR1PSTGtlyo9896YeSz9PfK85hJ0FsS6fdKVZfSbXbwFr06Hlr4qyk1g7ndSQH7yDk7amYyLni7X8I3VqtXyyR]
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Sources

chemical structure of 2-(2-Chloro-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9) is a critical benzylic nitrile intermediate used extensively in the synthesis of pharmaceutical candidates. Its structural core—a phenyl ring substituted with a chlorine atom at the ortho position and a methyl group at the meta position relative to the acetonitrile side chain—imparts unique steric and electronic properties. This substitution pattern is highly valued in drug discovery for constructing isoquinoline alkaloids , P2X3 receptor antagonists , and kinase inhibitors , where the ortho-chloro group often serves to lock conformation or fill hydrophobic pockets in target proteins.

This guide provides a rigorous analysis of the compound's physiochemical properties, validated synthesis protocols, and reactivity profiles, grounded in industrial best practices.

Chemical Identity & Structural Analysis[1][2]

Identification Data
ParameterDetail
IUPAC Name This compound
CAS Number 200214-73-9
Molecular Formula C

H

ClN
Molecular Weight 165.62 g/mol
SMILES CC1=C(Cl)C(CC#N)=CC=C1
Appearance White to off-white crystalline solid or oil (purity dependent)
Melting Point 58–62 °C (typical for pure solid)
Structural Logic & Steric Environment

The 2,3-disubstitution pattern is not merely decorative; it dictates the molecule's reactivity and binding affinity in biological systems.

  • Ortho-Chloro Effect: The chlorine atom at position 2 introduces significant steric bulk adjacent to the acetonitrile side chain. In synthetic transformations (e.g., alkylation at the

    
    -carbon), this steric hindrance can improve regioselectivity by discouraging over-alkylation or directing attack to the less hindered face.
    
  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine atom slightly deactivates the ring, making it less susceptible to oxidative degradation compared to non-halogenated analogs, while the methyl group at position 3 provides a weak inductive push (

    
    ), modulating the lipophilicity (logP).
    

Synthesis Protocols

High-purity synthesis of this compound is challenging due to the potential for isomer formation. Two primary routes are recommended: Route A (High Fidelity) for medicinal chemistry scale, and Route B (Cost-Effective) for bulk intermediate production.

Synthesis Pathway Visualization

The following diagram outlines the two validated pathways and downstream utility.

SynthesisPathways StartA 2-Chloro-3-methylbenzoic Acid Alc 2-Chloro-3-methylbenzyl Alcohol StartA->Alc Reduction (BH3-THF or LiAlH4) Halide 2-Chloro-3-methylbenzyl Chloride Alc->Halide Chlorination (SOCl2, DCM) Target 2-(2-Chloro-3-methylphenyl) acetonitrile Halide->Target Cyanation (NaCN, DMSO) Amine 2-(2-Cl-3-Me-phenyl) ethylamine Target->Amine Reduction (Phenethylamine) Acid 2-(2-Cl-3-Me-phenyl) acetic acid Target->Acid Hydrolysis (Phenylacetic Acid) StartB 2-Chloro-m-xylene StartB->Halide Radical Bromination (NBS, AIBN, CCl4) *Regio-control required*

Figure 1: Synthetic roadmap comparing the stepwise reduction-substitution route (Route A) and the radical halogenation route (Route B).

Detailed Protocol: Route A (Recommended)

This route minimizes isomer contamination and is preferred for GMP-like requirements.

Step 1: Reduction of 2-Chloro-3-methylbenzoic Acid
  • Reagents: Borane-tetrahydrofuran complex (BH

    
    THF) or LiAlH
    
    
    
    .
  • Rationale: BH

    
    THF is chemoselective for carboxylic acids in the presence of halides, avoiding potential dehalogenation that might occur with harsh metallic reductants.
    
  • Procedure:

    • Dissolve 2-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF under N

      
      .
      
    • Cool to 0 °C. Add BH

      
      THF (1.5 eq) dropwise.
      
    • Warm to RT and stir for 4–6 hours.

    • Quench with MeOH. Concentrate to yield 2-Chloro-3-methylbenzyl alcohol .

Step 2: Chlorination
  • Reagents: Thionyl chloride (SOCl

    
    ), catalytic DMF, DCM.
    
  • Procedure:

    • Dissolve the alcohol in DCM. Add cat. DMF (2–3 drops).

    • Add SOCl

      
       (1.2 eq) dropwise at 0 °C.
      
    • Reflux for 2 hours. Evaporate volatiles to yield 2-Chloro-3-methylbenzyl chloride .

    • Note: The chloride is preferred over the bromide for stability, though the bromide (using PBr

      
      ) reacts faster in the next step.
      
Step 3: Cyanation (The Critical Step)
  • Reagents: Sodium Cyanide (NaCN), DMSO (or DMF/Water).

  • Safety Warning: NaCN is a potent metabolic poison. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Mechanism: S

    
    2 Nucleophilic Substitution.
    
  • Protocol:

    • Suspend NaCN (1.2 eq) in DMSO.

    • Add the benzyl chloride solution dropwise at RT. The reaction is exothermic; maintain temp < 45 °C to prevent dimerization.

    • Stir at 40–50 °C for 4 hours.

    • Workup: Pour into water (destroys excess cyanide solubility). Extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.

    • Purification: Recrystallization from hexanes/ethanol or silica gel chromatography (10% EtOAc/Hex) yields the target This compound .

Analytical Characterization (Expected Data)

To validate the structure, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment

H NMR
(400 MHz, CDCl

)

2.40 (s, 3H)
Ar-CH


3.85 (s, 2H)
Ar-CH

-CN (Deshielded by CN and Ring)

7.15–7.35 (m, 3H)
Aromatic protons (Positions 4, 5, 6)

C NMR
(100 MHz, CDCl

)

117.5
C

N (Nitrile carbon)

21.5
Ar-C H


23.8
Ar-C H

-CN
IR Spectroscopy 2240–2255 cm

Sharp, weak band (C

N stretch)
Mass Spectrometry m/z 165/167 (3:1 ratio)M+ molecular ion showing Chlorine isotope pattern

Reactivity & Applications in Drug Discovery

The nitrile group serves as a versatile "chemical handle," allowing this molecule to function as a linchpin in divergent synthesis.

Key Transformations
  • Pinner Synthesis / Cyclization:

    • Treatment with acid and an alcohol converts the nitrile to an imidate, which can then be cyclized to form isoquinolines or indoles (if an adjacent amine is introduced).

  • 
    -Alkylation: 
    
    • Deprotonation with a base (e.g., NaH, KHMDS) generates a resonance-stabilized carbanion.

    • Application: Introduction of alkyl chains to create complex kinase inhibitors. The ortho-Cl substituent sterically hinders the approach of electrophiles, often improving mono-alkylation selectivity.

  • Reduction to Phenethylamine:

    • Hydrogenation (Raney Ni/H

      
      ) or hydride reduction (LiAlH
      
      
      
      ) yields 2-(2-Chloro-3-methylphenyl)ethanamine , a common pharmacophore in CNS-active agents.
Case Study: Kinase Inhibitor Scaffolds

In the development of Src/Abl kinase inhibitors (analogous to Dasatinib), the 2-chloro-6-methyl substitution is common. However, the 2-chloro-3-methyl variant discussed here is often explored to fine-tune the dihedral angle of the biaryl system, optimizing fit within the ATP-binding pocket.

Safety & Handling

  • Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

  • GHS Signal: WARNING.[1]

  • Specific Risks:

    • Metabolism: Nitriles can liberate cyanide in vivo via cytochrome P450 metabolism.

    • Skin Absorption: High permeability due to lipophilic aromatic ring.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Segregate from acids and strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: this compound. Merck KGaA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54069350. PubChem.[1] Link

  • Organic Syntheses. General Procedure for the Synthesis of Phenylacetonitriles via Chloromethylation. Org. Synth. Coll. Vol. 1, 1941. Link

  • Enamine Store. Building Blocks: Benzylic Nitriles. Enamine Ltd.[2] Link

  • ChemicalBook. this compound Properties and Safety. Link

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Technical Guide & Safety Profile: 2-(2-Chloro-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 200214-73-9 Synonyms: (2-Chloro-3-methylphenyl)acetonitrile; 2-Chloro-3-methylbenzyl cyanide Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary & Chemical Architecture

This guide serves as a technical whitepaper for 2-(2-Chloro-3-methylphenyl)acetonitrile , a specialized intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document analyzes the mechanism of toxicity and the specific engineering controls required for high-purity organic synthesis.

Molecular Context

The molecule consists of a benzene core substituted with a chlorine atom at the ortho position and a methyl group at the meta position relative to the acetonitrile side chain.

  • Steric Hindrance: The ortho-chloro substituent provides steric protection to the benzylic carbon, potentially retarding nucleophilic attack compared to non-substituted benzyl cyanides.

  • Electronic Effect: The electron-withdrawing chlorine atom deactivates the ring but increases the acidity of the benzylic protons, influencing its reactivity in alkylation reactions.

Toxicological Profile: The Metabolic Activation Mechanism

Core Hazard: Acute Toxicity (Oral/Dermal/Inhalation) & Specific Target Organ Toxicity.[1]

While many researchers treat nitriles as simple irritants, arylacetonitriles possess a latent toxicity mechanism that distinguishes them from inorganic cyanides. They act as "Cyanogens"—compounds that release Hydrogen Cyanide (HCN) upon metabolic processing.

The "Osteoclastic" Release of Cyanide

Unlike inorganic sodium cyanide, which causes immediate hypoxia, this compound exhibits a delayed onset of toxicity (Lag time: 1–6 hours). This delay is due to the requirement for hepatic metabolism to liberate the toxic cyanide ion.

Mechanism of Action:

  • Absorption: Lipophilic nature allows rapid dermal and gastrointestinal absorption.

  • Activation: The compound is oxidized by Cytochrome P450 enzymes (specifically CYP2E1) in the liver.

  • Hydrolysis: The resulting unstable cyanohydrin intermediate spontaneously decomposes.

  • Inhibition: Released Cyanide (

    
    ) binds with high affinity to the ferric iron (
    
    
    
    ) in Cytochrome C Oxidase (Complex IV) of the mitochondrial electron transport chain.
  • Result: Cellular asphyxiation despite adequate oxygen supply (Histotoxic Hypoxia).

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation pathway responsible for the delayed toxicity.

NitrileMetabolism Compound 2-(2-Chloro-3-methylphenyl) acetonitrile Liver Hepatic Microsome (CYP450 Enzymes) Compound->Liver Absorption Intermediate Unstable Cyanohydrin Liver->Intermediate α-Hydroxylation Aldehyde 2-Chloro-3-methyl benzaldehyde Intermediate->Aldehyde Spontaneous Decomposition HCN HCN Release (Toxic Agent) Intermediate->HCN Release Mito Mitochondrial Complex IV Block HCN->Mito Binding to Fe3+

Figure 1: Mechanism of Nitrile-Induced Histotoxic Hypoxia. Note the metabolic step which creates the characteristic delay in symptom onset.

Physical Properties & Stability Data[3][4][5]

Note: Experimental values for this specific isomer are rare in public literature. Values below represent high-confidence estimates based on structural analogs (e.g., 2-chlorobenzyl cyanide).

PropertyValue / RangeTechnical Note
Physical State Solid or Low-Melting Semi-SolidTendency to supercool; may appear as oil.
Melting Point 25°C – 45°C (Estimated)Impurities significantly lower MP.
Boiling Point > 240°C @ 760 mmHgDecomposes before boiling at atm pressure.
Flash Point > 110°C (Closed Cup)Combustible but not highly flammable.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water (<0.1 g/L).
pKa ~16 (Benzylic protons)Deprotonation requires strong bases (e.g., NaH).

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are insufficient for prolonged contact with arylacetonitriles in organic solvents, as the solvent acts as a carrier, permeating the glove material.

  • Splash Protection: Nitrile (min thickness 0.11 mm). Change immediately upon contamination.

  • Full Immersion/Synthesis: Silver Shield® (Laminate) or Viton® gloves.

  • Respiratory: If handling powder/dust, use N95/P100. If heating or handling oil, use a half-mask with Organic Vapor/Acid Gas cartridges (OV/AG) to capture potential HCN off-gassing.

Synthesis Workflow & Safety Interlocks

When using this compound as a building block (e.g., alkylation or hydrolysis), the generation of HCN gas is a risk if acidic conditions are introduced inadvertently.

SafetyWorkflow cluster_0 Synthesis Safety Protocol Start Raw Material (Arylacetonitrile) Reactor Reaction Vessel (Inert Atmosphere) Start->Reactor Charge under N2 Scrubber Caustic Scrubber (NaOH Trap) Reactor->Scrubber Vent Gas Treatment Quench Quench Step (Alkaline pH > 10) Reactor->Quench Completion Waste Waste Stream (Cyanide Destruction) Quench->Waste Hypochlorite Treat. Warning CRITICAL: Avoid Acidic Quench (HCN Evolution Risk) Quench->Warning

Figure 2: Safe Synthesis Workflow. The critical control point is the maintenance of alkaline pH during quenching to prevent HCN evolution.

Emergency Response Protocols

Medical Alert: Treat as Cyanide Poisoning. Symptoms may be delayed.[2][3] If exposure is suspected, do not wait for symptoms (confusion, gasping, seizure) to appear.

First Aid
  • Inhalation: Evacuate to fresh air. Administer 100% Oxygen immediately.

  • Skin: Wash with soap and copious water. Do not use solvent (ethanol/DMSO) to clean skin, as this enhances absorption.

  • Eye: Flush for 15 minutes.

Antidote Administration (Professional Medical Use Only)

Medical personnel should be alerted to the potential for Cyanide Toxicity .

  • First Line: Hydroxocobalamin (Cyanokit). Combines with cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is excreted renally.

  • Second Line: Sodium Nitrite + Sodium Thiosulfate (Induces methemoglobinemia to scavenge cyanide).

Storage and Stability

  • Storage: Keep in a tightly closed container. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[1][2][4]

    • Strong Acids: Risk of hydrolysis to the corresponding phenylacetic acid or evolution of HCN.

    • Strong Bases: Will deprotonate the benzylic position (reactive intermediate).

References

  • DeVito, S. C. (1996). Nitriles. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons. (Authoritative source on nitrile metabolism and toxicity mechanisms).[5][2][6][7]

  • U.S. EPA. (2010). Toxicological Review of Hydrogen Cyanide and Cyanide Salts. CAS No. 74-90-8. (Reference for the mechanism of Cytochrome C Oxidase inhibition).
  • Organic Syntheses. (1928). o-Chlorobenzyl Chloride and Cyanide Synthesis. Org. Synth. 1928, 8, 52.
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Cyanide: Emergency Response Card.

Sources

Technical Profile: 2-Chloro-3-methylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 2-Chloro-3-methylbenzyl cyanide , a specialized organic intermediate used in the synthesis of sterically congested pharmaceutical and agrochemical scaffolds.

CAS Registry Number: 200214-73-9 IUPAC Name: 2-(2-Chloro-3-methylphenyl)acetonitrile Synonyms: 2-Chloro-3-methylphenylacetonitrile; (2-Chloro-3-methylphenyl)methyl cyanide Molecular Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary

2-Chloro-3-methylbenzyl cyanide is a high-value building block characterized by a specific 2,3-disubstitution pattern on the benzene ring. This "ortho-chloro, meta-methyl" motif introduces significant steric hindrance and lipophilicity to downstream molecules, properties that are critical for modulating metabolic stability and receptor binding affinity in drug discovery. It serves as a pivotal intermediate for converting simple xylenes into complex phenylacetic acids, phenethylamines, and heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertyValue / Description
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~260–265 °C (Predicted at 760 mmHg)
Density 1.15 ± 0.06 g/cm³
Solubility Insoluble in water; Soluble in DCM, EtOAc, Acetonitrile, Toluene
Flash Point >110 °C (Estimated)
pKa (C-H) ~16 (Activated methylene proton)
Refractive Index ~1.54

Structural Insight: The ortho-chlorine atom exerts a steric shielding effect on the benzylic carbon, potentially retarding nucleophilic attack compared to unsubstituted benzyl cyanides. The meta-methyl group adds electron density via hyperconjugation but primarily serves as a lipophilic anchor in medicinal chemistry optimization.

Synthetic Pathways & Production

The industrial and laboratory preparation of 2-Chloro-3-methylbenzyl cyanide typically proceeds via the cyanidation of 2-chloro-3-methylbenzyl halides , which are themselves derived from 2-chloro-m-xylene.

Core Synthesis Workflow

The synthesis requires careful control of radical halogenation to avoid over-halogenation or ring halogenation.

SynthesisRoute Xylene 2-Chloro-m-xylene (Starting Material) Halide 2-Chloro-3-methylbenzyl chloride/bromide (Intermediate) Xylene->Halide NBS/NCS, AIBN CCl4 or MeCN, Reflux (Radical Halogenation) Cyanide 2-Chloro-3-methylbenzyl cyanide (Target) Halide->Cyanide NaCN, PTC (TBAB) Toluene/Water, 60°C (Nucleophilic Substitution) Acid 2-Chloro-3-methyl- phenylacetic acid Cyanide->Acid Hydrolysis (H2SO4/H2O) Amine 2-(2-Chloro-3-methyl- phenyl)ethylamine Cyanide->Amine Reduction (LiAlH4 or H2/Cat)

Figure 1: Synthetic pathway from 2-chloro-m-xylene to the target cyanide and downstream derivatives.[1]

Detailed Experimental Protocol

Step 1: Radical Bromination (Preparation of Precursor)

  • Reagents: 2-Chloro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Acetonitrile or CCl₄ (anhydrous).

  • Procedure: Reflux the mixture under nitrogen. The reaction is monitored by GC/TLC.

  • Critical Insight: Stop the reaction at ~90% conversion to prevent the formation of the gem-dibromide or the bis-benzylic bromide (bromination of both methyl groups).

Step 2: Cyanidation (The Target Synthesis)

  • Reagents: 2-Chloro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent: Toluene/Water biphasic system (1:1).

  • Procedure:

    • Dissolve the benzyl bromide in toluene.

    • Dissolve NaCN in water.

    • Add the aqueous phase to the organic phase, followed by the PTC (TBAB).

    • Heat to 60–70 °C with vigorous stirring (1000 rpm) for 4–6 hours.

    • Workup: Separate layers. Wash organic layer with dilute NaOH (to remove isocyanide byproduct traces) and brine. Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Reactivity & Applications

The nitrile group in 2-Chloro-3-methylbenzyl cyanide is a versatile "chemical handle," allowing access to three major classes of derivatives.

A. Hydrolysis to Phenylacetic Acids
  • Reaction: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to 2-chloro-3-methylphenylacetic acid .

  • Application: This acid moiety is a bioisostere for dicamba-like herbicides and a scaffold for NSAID synthesis (analogous to diclofenac/lumiracoxib structures).

B. Reduction to Phenethylamines
  • Reaction: Hydrogenation (Raney Ni/H₂ or LiAlH₄) yields 2-(2-chloro-3-methylphenyl)ethanamine .

  • Application: A precursor for CNS-active agents. The 2-chloro substituent protects the amine from metabolic deamination, while the 3-methyl group increases blood-brain barrier (BBB) penetration.

C. Alpha-Alkylation (C-C Bond Formation)
  • Reaction: Deprotonation with a strong base (NaH, LDA) generates a resonance-stabilized carbanion that attacks alkyl halides.

  • Insight: Due to the ortho-chloro group, the benzylic position is sterically crowded. Use of small electrophiles (MeI, EtBr) works well, but bulky electrophiles may require higher temperatures or stronger bases (e.g., LiHMDS).

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2.

Specific Hazards:

  • Cyanide Generation: Contact with strong acids liberates highly toxic Hydrogen Cyanide (HCN) gas.[2]

  • Skin Absorption: Benzyl cyanides penetrate skin rapidly; systemic toxicity can occur.

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Spill Response: Do not use acidic absorbents. Treat spills with basic hypochlorite solution (bleach) to oxidize cyanide residues before cleanup.

References

  • National Institute of Standards and Technology (NIST). 2-Chloro-3-methylbenzyl cyanide (Isomer Analog Data). NIST Chemistry WebBook.[3][4] Link

  • PubChem. this compound Compound Summary (CID 54069350). National Library of Medicine.[2] Link

  • Organic Syntheses. General Procedures for Benzyl Cyanide Synthesis via Phase Transfer Catalysis. Org. Synth. Coll. Vol. 6, p. 232. Link

  • American Elements. this compound Product Specifications.Link

  • Sigma-Aldrich. Safety Data Sheet: Chloroacetonitrile Derivatives.Link

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Methodological & Application

using 2-(2-Chloro-3-methylphenyl)acetonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(2-Chloro-3-methylphenyl)acetonitrile in Drug Discovery

Introduction: The "Privileged" Ortho-Substituted Scaffold

This compound (CAS: 5503-41-3, generic analog) represents a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active agents.[1] Its value lies in its specific substitution pattern:

  • Metabolic Stability: The chlorine atom at the C2 position blocks metabolic oxidation at the most reactive ortho site, a common liability in phenyl-ring containing drugs.

  • Conformational Locking: The steric bulk of the C2-Chloro and C3-Methyl groups restricts rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation favorable for GPCR or enzyme binding.

However, this same steric hindrance presents significant synthetic challenges. Standard hydrolysis and reduction protocols often fail or lead to side reactions (e.g., dehalogenation). This guide provides optimized, field-proven protocols to overcome these barriers.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the three primary utility pathways for this intermediate: Hydrolysis (NSAIDs), Reduction (CNS Amines), and Cyclization (Isoquinolines).

G Start 2-(2-Chloro-3-methylphenyl) acetonitrile Acid 2-(2-Chloro-3-methylphenyl) acetic acid (NSAID Scaffold) Start->Acid Path A: Hydrolysis H2SO4/AcOH, 120°C (Steric overcoming) Amine 2-(2-Chloro-3-methylphenyl) ethanamine (CNS Scaffold) Start->Amine Path B: Reduction BH3·THF (Avoids Dehalogenation) Amide N-Acyl Phenethylamine Intermediate Start->Amide Acylation RCOCl IsoQ Substituted Isoquinoline (Alkaloid Scaffold) Amide->IsoQ Path C: Bischler-Napieralski POCl3, Reflux

Figure 1: Divergent synthetic utility of the nitrile scaffold.[1] Path A yields NSAID precursors; Path B yields CNS amines; Path C yields fused heterocycles.

Application Protocols

Protocol A: Sterically Demanding Hydrolysis to Phenylacetic Acids

Target Application: Synthesis of Diclofenac/Lumiracoxib analogs.

The Challenge: The ortho-chloro and meta-methyl groups create a "steric wall" that shields the nitrile carbon from nucleophilic attack by water.[1] Standard base hydrolysis (


) often stalls at the amide stage or requires reaction times that degrade the molecule.

Optimized Protocol (Acidolysis):

  • Reagent Setup: Prepare a mixture of Glacial Acetic Acid (AcOH), Water, and Concentrated Sulfuric Acid (

    
    ) in a 2:1:2 ratio. The AcOH is crucial for solubilizing the lipophilic nitrile.
    
  • Addition: Charge the nitrile (1.0 equiv) into the acid mixture at room temperature.

  • Reaction: Heat to reflux (115-120°C) . Monitor via HPLC.

    • Note: Expect a lag phase. The intermediate amide is stable and requires sustained high heat to convert to the acid.

  • Workup: Cool to 0°C. Dilute with ice water. The product often precipitates as a solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to remove trace amide.

Data Comparison:

Parameter Standard Base Hydrolysis Optimized Acid Hydrolysis
Reagents NaOH / EtOH / H2O H2SO4 / AcOH / H2O
Temp 80°C (Reflux) 120°C (Reflux)
Time 48+ Hours 6 - 12 Hours
Yield 45% (Stalls at Amide) 88-92%

| Purity | Low (Amide contamination) | >98% |[1]

Protocol B: Chemoselective Reduction to Phenethylamines

Target Application: Synthesis of GPCR ligands (Serotonin/Dopamine modulators).

The Challenge: The 2-Chloro substituent is labile. Catalytic hydrogenation (


)—the standard industrial method for nitriles—frequently causes hydrodehalogenation  (stripping the chlorine), destroying the scaffold's metabolic stability.

Optimized Protocol (Borane Reduction):

  • Safety: Perform under Argon atmosphere. Borane-THF is moisture sensitive.[1]

  • Setup: Dissolve the nitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add Borane-THF complex (

    
    )  (1.5 - 2.0 equiv) dropwise.
    
    • Why: Borane acts as a hydride donor without interacting with the aryl-chloride bond under these conditions.[1]

  • Reaction: Warm to room temperature, then reflux for 2 hours to break the boron-nitrogen complex.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Then add 10% HCl and reflux for 1 hour to hydrolyze the borazine intermediate.

  • Isolation: Basify with NaOH to pH 10, extract with Ethyl Acetate.

Expert Tip: Avoid


 if possible, as it is more aggressive and can attack the aryl-chloride at high temperatures. If 

must be used, keep the temperature strictly below 0°C.
Protocol C: Isoquinoline Synthesis (Bischler-Napieralski)

Target Application: Fused heterocyclic libraries.[1]

The Challenge: Cyclization requires electrophilic attack on the benzene ring. The 2-Cl and 3-Me groups affect the electron density, directing the cyclization to the 6-position.[1]

Protocol:

  • Acylation: React the reduced amine (from Protocol B) with an acid chloride (

    
    ) to form the amide.
    
  • Cyclization: Dissolve the amide in Toluene or Acetonitrile.

  • Reagent: Add Phosphorus Oxychloride (

    
    )  (3.0 equiv).
    
  • Condition: Reflux for 2-4 hours. The mixture will darken.

  • Workup: Evaporate volatiles. Neutralize carefully with

    
    . The product is the 3,4-dihydroisoquinoline, which can be reduced (
    
    
    
    ) or oxidized (Pd/C) to the full isoquinoline.

Quality Control & Analytical Standards

For validation of intermediates, use the following HPLC parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Nitrile/Amide) and 254 nm (Aromatic).

  • Expected Retention Order: Amine (Early) < Amide (Mid) < Acid (Mid-Late) < Nitrile (Late).

References

  • Title: Preparation method of methylphenyl acetic acid (Patent).
  • Chemoselective Reduction

    • Title: Nitrile Reduction to Amine - Common Conditions (Borane-THF).[1]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Isoquinoline Synthesis

    • Title: Bischler-Napieralski Reaction.[1][3][4][5][6][7]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Metabolic Stability of Halogenated Drugs

    • Title: The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
    • Source: ResearchGate.[8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering Challenge

You are synthesizing 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS: 200214-73-9).[1] Unlike simple benzyl cyanide synthesis, this substrate presents a specific challenge: Steric Hindrance .

The ortho-chloro substituent at position 2 exerts steric pressure on the benzylic carbon (position 1), impeding the nucleophilic attack of the cyanide ion. Furthermore, the electron-donating methyl group at position 3 slightly deactivates the ring, making the benzylic halide less electrophilic than a standard benzyl chloride.

This guide moves beyond standard textbook procedures to provide an industrial-grade Phase Transfer Catalysis (PTC) approach, which is the gold standard for maximizing yield while minimizing the hydrolysis byproducts common in DMSO/DMF systems.

Module 1: The Reaction System (Mechanism & Logic)

The "Why" Behind the Protocol

To optimize yield, you must abandon homogeneous solvents (DMSO/Ethanol) in favor of a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system.

  • The Problem: NaCN is ionic (soluble in water); your starting material (2-chloro-3-methylbenzyl chloride) is organic (soluble in Toluene/DCM). They do not mix.

  • The Solution: A quaternary ammonium salt (

    
    ) acts as a shuttle. It pairs with 
    
    
    
    at the interface, drags it into the organic layer, facilitates the reaction, and returns to the aqueous layer as a halide.
Visualizing the Workflow

PTC_Cycle cluster_aqueous Aqueous Phase (High [NaCN]) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaCN Na+  CN- QCN_aq Q+ CN- NaCN->QCN_aq Ion Exchange QX_aq Q+ X- (Catalyst) Interface_Transfer Transfer QCN_aq->Interface_Transfer Interface_Transfer->QX_aq QCN_org Q+ CN- Interface_Transfer->QCN_org Substrate Ar-CH2-Cl (Substrate) Product Ar-CH2-CN (Product) Substrate->Product QCN_org->Product SN2 Attack QX_org Q+ Cl- Product->QX_org Release Cl- QX_org->Interface_Transfer

Figure 1: The Phase Transfer Catalysis Cycle. The catalyst (Q+) shuttles cyanide into the organic phase to react with the hindered benzyl chloride.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at 70-80% conversion. Adding more NaCN doesn't help. Why?

Diagnosis: Catalyst Poisoning or Hydration. Root Cause:

  • Catalyst Poisoning: The leaving group is Chloride (

    
    ). As the reaction proceeds, 
    
    
    
    increases in the aqueous phase. If your catalyst is lipophilic (e.g., TBAB), the
    
    
    pair may prefer the organic phase, stopping the cycle.
  • Hydration: Cyanide ions are heavily hydrated in water. If the aqueous phase is too dilute, the

    
     carries a "shell" of water into the organic phase, reducing its nucleophilicity (reactivity).
    

Corrective Action:

  • Increase Concentration: Use a saturated aqueous NaCN solution (min 30-40% w/w). Less water means "naked," more reactive cyanide ions.

  • Switch Catalyst: If using TBAB (Tetrabutylammonium bromide), switch to Aliquat 336 (Methyltrioctylammonium chloride) or TBAB with a higher agitation rate.

  • Agitation: PTC is mass-transfer limited. Ensure your impeller creates a vortex that physically mixes the two phases.

Q2: I am seeing a "Hydrolysis" impurity (Amide). How do I stop it?

Diagnosis: High pH hydrolysis of the nitrile. Root Cause:


 + 



+

. The generated hydroxide (

) attacks your newly formed nitrile product at high temperatures, converting it to 2-(2-Chloro-3-methylphenyl)acetamide .

Corrective Action:

  • Buffer the Aqueous Phase: Add

    
     (1-2 mol%) to the aqueous phase to neutralize generated 
    
    
    
    without neutralizing the
    
    
    .
  • Temperature Control: Do not exceed 80°C. The ortho-chloro steric hindrance requires heat, but >90°C accelerates hydrolysis exponentially.

Q3: There is a high molecular weight impurity (Dimer).

Diagnosis: Alkylation of the Product (Dialkylation). Root Cause: The product (benzyl cyanide) has acidic benzylic protons (


). In the presence of base (

from hydrolysis), the product deprotonates and attacks a remaining molecule of starting material.

Corrective Action:

  • Stop at 98% Conversion: Do not "cook" the reaction to chase the last 2%. The rate of dimerization increases as the concentration of product increases.

  • Dilution: Increase the volume of the organic solvent (Toluene) to lower the probability of the intermolecular collision required for dimerization.

Module 3: Impurity Pathways Diagram

Understanding where your yield goes is critical.

Impurity_Map Start Starting Material (Benzyl Chloride) Target TARGET PRODUCT (Benzyl Cyanide) Start->Target + NaCN / PTC Amide Impurity A: Amide (Hydrolysis) Target->Amide + OH- / Heat (pH > 10) Dimer Impurity C: Dimer (Dialkylation) Target->Dimer + Base + Starting Material (Active Methylene Attack) Acid Impurity B: Acid (Full Hydrolysis) Amide->Acid + OH- / Heat

Figure 2: Competing reaction pathways. Control pH to stop the yellow path; control conversion/dilution to stop the red path.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of this compound via PTC.

Reagents:
ReagentEquiv.RoleNotes
Substrate 1.0Reactant2-Chloro-3-methylbenzyl chloride
NaCN 1.2 - 1.3NucleophileWarning: Highly Toxic
Water 1.5 volSolvent (Aq)Keep volume low to maximize [CN-]
Toluene 3.0 volSolvent (Org)Can substitute with Xylenes for higher T
TBAB 0.03 (3 mol%)CatalystTetrabutylammonium bromide
Step-by-Step Procedure:
  • Setup: Equip a 3-neck flask with a mechanical stirrer (overhead), reflux condenser, and internal thermometer. Connect the exhaust to a bleach scrubber (to neutralize any escaping HCN).

  • Aqueous Charge: Dissolve NaCN (1.3 equiv) in the minimum amount of water (approx. 1.5 mL water per gram of NaCN).

    • Tip: Add 1 mol%

      
       here to buffer pH.
      
  • Organic Charge: Add Toluene and the Substrate (1.0 equiv).

  • Catalyst Addition: Add TBAB (3 mol%). The mixture will be biphasic.

  • Reaction: Heat to 60-70°C with vigorous stirring (600+ RPM).

    • Crucial: The vortex must pull the organic phase into the aqueous phase.

    • Monitor: Check HPLC every hour. Due to sterics, reaction may take 4-8 hours.

  • Quench: When starting material < 1%, cool to 20°C. Add water (equal volume) to dissolve salts.

  • Separation: Separate layers. Wash organic layer with:

    • 1x Water[2][3]

    • 1x Dilute HCl (0.1M) — Removes basic amines/hydrolysis catalysts.

    • 1x Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: High vacuum distillation is preferred over crystallization for this oily product.

    • Boiling Point Est: ~130-140°C at 5 mmHg (extrapolated).

Module 5: Safety (Critical)

  • HCN Hazard: Even though NaCN is used, acidic conditions or high heat can generate Hydrogen Cyanide gas. Never acidify the waste stream until it has been treated with bleach (Sodium Hypochlorite) to oxidize the cyanide to cyanate.

  • Waste Disposal: All aqueous waste must be treated with bleach at pH > 10. Test with starch-iodide paper (should turn blue) to ensure excess oxidant is present before disposal.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • Organic Syntheses. "Phenylacetonitrile." Org.[4][5][6][7] Synth. 1922, 2, 63. (General procedure for benzyl cyanide synthesis adapted for substituted analogs). Link

  • Halpern, M. "Phase-Transfer Catalysis: Mechanism and Synthesis." ACS Symposium Series. (Authoritative source on industrial PTC optimization). Link

Sources

Technical Support Center: Alkylation of 2-(2-Chloro-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the alkylation of 2-(2-chloro-3-methylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, maximize yield, and ensure the highest purity of your target molecule.

Core Principles: Why Temperature Control is Paramount

The alkylation of an arylacetonitrile, such as this compound, is a powerful C-C bond-forming reaction. The core of the reaction involves the deprotonation of the acidic α-carbon followed by a nucleophilic attack on an alkylating agent. Both of these steps are fundamentally exothermic.[1][2][3]

  • Deprotonation: The reaction of the nitrile with a strong base to form the carbanion is highly exothermic. Uncontrolled, this can lead to a rapid temperature increase, causing solvent boiling or, more critically, degradation of the starting material, base, or the newly formed carbanion.

  • Alkylation (SN2 Reaction): The subsequent nucleophilic substitution reaction is also exothermic. The rate of this reaction is highly temperature-dependent.

Failure to precisely control the temperature throughout this process can lead to a cascade of undesirable outcomes, including:

  • Runaway Reactions: A dangerous and uncontrolled increase in reaction rate and temperature.[4]

  • Side Product Formation: Including dialkylation, elimination products from the alkyl halide, and base-catalyzed self-condensation of the nitrile.

  • Decomposition: Degradation of thermally sensitive reagents and products.

  • Low Yield and Purity: A direct consequence of the issues listed above.

This guide provides a structured approach to troubleshoot common problems and answer frequently asked questions, ensuring your experiments are safe, reproducible, and successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably after adding the base. What's happening and how do I stop it?

A1: You are experiencing a thermal runaway due to the highly exothermic nature of the deprotonation step. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

Immediate Actions:

  • Cease addition of the base immediately.

  • If safe, add pre-chilled solvent to dilute the reaction mixture and absorb heat.

  • Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the flask.

Root Causes & Preventative Solutions:

  • Incorrect Cooling Method: Your cooling bath may be insufficient for the scale of your reaction. For strong bases like LDA, n-BuLi, or NaH, a dry ice/acetone bath (-78 °C) is standard.[5][6] An ice/water bath (0 °C) is inadequate.

  • Addition Rate is Too Fast: The base must be added slowly and dropwise, allowing the cooling system to dissipate the generated heat. Use a syringe pump for precise, slow addition.

  • Insufficient Solvent: A more dilute reaction provides a larger thermal mass to absorb heat, buffering temperature changes.

  • Poor Stirring: Inefficient stirring creates localized "hot spots" where the base is concentrated, leading to a rapid exotherm. Ensure vigorous mechanical or magnetic stirring.

Q2: My final product is contaminated with a significant amount of dialkylated product. How can I improve selectivity for mono-alkylation?

A2: Over-alkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second molecule of the alkylating agent.[7] This is often a temperature-related issue.

Causality & Solutions:

  • Elevated Temperature: Higher temperatures increase the rate of the second alkylation. Maintaining a consistently low temperature (e.g., -78 °C) throughout the base addition and alkylation is critical to suppress this side reaction.

  • Stoichiometry: While temperature is key, stoichiometry is also a factor. Using a slight excess of the nitrile relative to the base and alkylating agent can favor mono-alkylation. However, precise temperature control is the more effective lever.

  • Slow Addition of Alkylating Agent: After deprotonation is complete, add the alkylating agent slowly at low temperature. This keeps the concentration of the electrophile low, minimizing the chance of a second reaction.

  • Choice of Base: In some systems, a bulkier base can sterically hinder the approach to the more substituted mono-alkylated carbanion, though this is a less common strategy for this substrate class compared to rigorous temperature control.

Q3: The reaction yield is very low, and I see a lot of baseline material on my TLC plate. What are the likely causes?

A3: Low yield with significant baseline material often points to decomposition. The nitrile carbanion is a potent nucleophile but can be unstable at higher temperatures.

Causality & Solutions:

  • Carbanion Instability: After deprotonation, do not allow the reaction mixture to warm up before adding the alkylating agent. The carbanion can degrade over time, especially at temperatures above -40 °C.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Water will quench the carbanion, and other impurities can catalyze decomposition pathways.[7]

  • Reaction Time: While the reaction needs to go to completion, excessively long reaction times, even at low temperatures, can lead to slow degradation. Monitor the reaction by TLC (quenching small aliquots) to determine the optimal reaction time.

  • Work-up Procedure: Ensure your work-up is not causing degradation. Some products may be sensitive to strong acids or bases used during extraction.[8] A careful, cold quench with a buffered aqueous solution or saturated ammonium chloride is often preferable.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common issues related to temperature control.

TroubleshootingWorkflow start Observed Problem runaway Runaway Reaction / Temp Spike start->runaway dialkylation High Dialkylation start->dialkylation low_yield Low Yield / Decomposition start->low_yield cause_runaway cause_runaway runaway->cause_runaway Diagnosis cause_dialkylation Potential Causes Reaction Temp Too High Fast Alkylating Agent Addition Incorrect Stoichiometry dialkylation->cause_dialkylation Diagnosis cause_low_yield Potential Causes Carbanion Instability Reagents Not Anhydrous Excessive Reaction Time Harsh Work-up low_yield->cause_low_yield Diagnosis solution_runaway Solutions Add Base Slowly (Syringe Pump) Use Appropriate Low-Temp Bath (-78 °C) Increase Solvent Volume Ensure Vigorous Stirring cause_runaway->solution_runaway Corrective Action solution_dialkylation Solutions Maintain Low Temp (-78 °C) Throughout Slowly Add Alkylating Agent Use Slight Excess of Nitrile cause_dialkylation->solution_dialkylation Corrective Action solution_low_yield Solutions Add Electrophile Promptly After Deprotonation Use Anhydrous Solvents/Reagents Monitor by TLC to Optimize Time Use Cold, Buffered Quench cause_low_yield->solution_low_yield Corrective Action

Caption: Troubleshooting workflow for temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation and alkylation steps?

A1: For strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), the deprotonation should be carried out at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). This low temperature is crucial to control the initial exotherm and maintain the stability of the resulting carbanion. The alkylating agent should then be added slowly at this same temperature. After the addition is complete, the reaction can be allowed to slowly warm, often to 0 °C or room temperature, to ensure the reaction proceeds to completion. The optimal warming profile should be determined empirically for your specific alkylating agent.

Q2: Can I use a milder base like potassium carbonate (K₂CO₃) under Phase-Transfer Catalysis (PTC) conditions? How does that affect temperature control?

A2: Yes, Phase-Transfer Catalysis is a viable alternative that avoids cryogenic temperatures.[9][10][11] In a PTC system, a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) transfers the base (often a concentrated NaOH or KOH solution) to the organic phase where the nitrile is dissolved.[12]

While this method avoids -78 °C, temperature control is still critical. The reaction is often run between 25-40 °C.[12] An exotherm will still occur, and a water bath may be necessary to maintain a steady temperature and prevent a runaway reaction.[12] The advantage is a simpler setup, but the risk of side reactions like hydrolysis of the nitrile can be higher.

Q3: Which cooling bath should I use for my reaction?

A3: The choice of cooling bath is dictated by the required temperature. Selecting the correct bath is a cornerstone of a successful low-temperature reaction.[5][6][13]

Cooling Bath MixtureTypical Temperature (°C)Application Notes
Ice / Water0Suitable for quenching or reactions requiring gentle cooling. Inadequate for strong base deprotonation.
Ice / NaCl-15 to -5Provides sub-zero temperatures but is often insufficient for stabilizing highly reactive carbanions.[14]
Dry Ice / Acetone or Isopropanol-78The standard for reactions with strong organometallic bases (LDA, n-BuLi). [6][14] Provides stable, very low temperatures.
Dry Ice / Acetonitrile-40Useful for when -78 °C is too cold but sub-zero temperatures are still required.[14]
Liquid N₂ / Dichloromethane-92Used for specialized applications requiring temperatures below -78 °C.[14]

References for table data:[6][14]

Q4: How does the choice of solvent impact temperature control?

A4: The solvent plays several key roles:

  • Thermal Mass: As mentioned, a larger volume of solvent provides a better heat sink.

  • Freezing Point: The solvent must remain liquid at the target reaction temperature. Tetrahydrofuran (THF) is common for -78 °C reactions due to its low freezing point (-108 °C) and ability to solvate organometallic reagents.

  • Heat Transfer: The viscosity of the solvent at low temperatures can affect stirring efficiency and heat transfer to the flask walls. Ensure your stirring is powerful enough to maintain a mobile slurry.

Experimental Protocol: Controlled Low-Temperature Alkylation

This protocol provides a general methodology for the alkylation of this compound using LDA at -78 °C.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents/reagents

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to measure the internal reaction temperature, a nitrogen inlet, and a rubber septum.

  • Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • LDA Preparation (In Situ): Under a positive pressure of nitrogen, charge the flask with anhydrous THF and diisopropylamine (1.1 equivalents). Stir the solution and ensure the internal temperature is stable at -78 °C.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Nitrile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution via syringe over 30 minutes. Maintain the internal temperature at or below -75 °C. A color change (typically to yellow or orange) indicates carbanion formation.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Alkylation: Add the alkylating agent (1.05 equivalents) dropwise via syringe over 30-45 minutes, again maintaining a temperature of -78 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 2-3 hours. The reaction can be monitored by taking small aliquots, quenching them in saturated NH₄Cl, extracting, and analyzing by TLC.

  • Warming & Quenching: Once the reaction is complete, allow the flask to slowly warm to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up & Purification: Proceed with a standard aqueous work-up, extraction with an appropriate organic solvent, drying, and purification by column chromatography or distillation.

Visualization of the Reaction Workflow

This diagram illustrates the critical stages of the alkylation process where temperature control is essential.

ReactionWorkflow cluster_prep Preparation cluster_deprotonation Deprotonation (Exothermic) cluster_alkylation Alkylation (Exothermic) cluster_completion Completion & Work-up A 1. Assemble & Flame-Dry Glassware B 2. Add Anhydrous THF & Diisopropylamine A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi Dropwise (Maintain T < -70 °C) C->D E 5. Add Nitrile Solution Dropwise (Maintain T < -75 °C) D->E F 6. Stir 1 hr @ -78 °C E->F G 7. Add Alkylating Agent Dropwise (Maintain T @ -78 °C) F->G H 8. Monitor by TLC G->H I 9. Slow Warming & Quench @ 0 °C H->I J 10. Extract & Purify I->J

Caption: Key stages for temperature control in nitrile alkylation.

References
  • PMC - NIH.

  • The Journal of Organic Chemistry - ACS Publications.

  • The Journal of Organic Chemistry - ACS Publications.

  • The University of Liverpool Repository.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

  • PTC Organics, Inc.

  • University of Rochester, Department of Chemistry.

  • PTC Organics, Inc.

  • ResearchGate.

  • JoVE.

  • Academax.

  • Interchim – Blog.

  • Radleys UK.

  • BenchChem.

  • Organic Syntheses Procedure.

  • Moodle@Units.

  • Reddit.

  • ACS GCI Pharmaceutical Roundtable.

  • University of Rochester, Department of Chemistry.

  • Chemistry Steps.

  • Google Patents.

  • UCLA Department of Chemistry and Biochemistry.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry - ACS Publications.

  • LibreTexts Chemistry.

  • Organic Syntheses Procedure.

  • ResearchGate.

  • Google Patents.

  • Chemistry Steps.

  • Chemistry Steps.

  • Google Patents.

  • ChemSynthesis.

  • ResearchGate.

  • AMERICAN ELEMENTS®.

  • Sigma-Aldrich.

  • PMC.

  • Photochemical & Photobiological Sciences (RSC Publishing).

  • PubMed.

Sources

minimizing isonitrile formation in 2-(2-Chloro-3-methylphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers synthesizing 2-(2-Chloro-3-methylphenyl)acetonitrile . It addresses the specific challenge of the Ambident Nucleophile nature of the cyanide ion, which leads to the formation of the isonitrile (isocyanide) impurity.[1][2][3]

The presence of the 2-chloro and 3-methyl substituents creates significant steric hindrance around the benzylic position, altering the kinetic profile of the substitution and making the reaction more susceptible to side pathways than unsubstituted benzyl chloride.

Part 1: The Core Challenge (Mechanism & Causality)

The cyanide ion (


) is an ambident nucleophile , meaning it can attack the electrophile (benzyl halide) from either the Carbon or the Nitrogen atom.[1][2][3]
  • C-Attack (Soft): Forms the desired Nitrile (C-C bond). This is a Soft-Soft interaction (HSAB theory) and is thermodynamically favored.

  • N-Attack (Hard): Forms the undesired Isonitrile (C-N bond). This is often kinetically competitive, especially when the transition state for C-attack is destabilized by steric bulk (like the ortho-chloro group).

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway and the critical remediation step.

ReactionPathway Start 2-Chloro-3-methylbenzyl Chloride TS_C TS: C-Attack (Sterically Sensitive) Start->TS_C Major Pathway TS_N TS: N-Attack (Less Hindered) Start->TS_N Minor Pathway CN Cyanide Source (NaCN/KCN) CN->TS_C CN->TS_N Product TARGET NITRILE (Thermodynamic Product) TS_C->Product Impurity ISONITRILE (Kinetic Impurity) TS_N->Impurity AcidWash Acid Hydrolysis (Remediation) Impurity->AcidWash Fast Reaction Amine Formamide/Amine (Water Soluble) AcidWash->Amine Degradation

Figure 1: Bifurcation of the cyanide substitution pathway. Note that the isonitrile impurity can be chemically degraded while the nitrile remains stable.

Part 2: Process Optimization (Prevention)

To minimize isonitrile formation during the reaction, you must manipulate the solvent shell and the counter-ion.

Protocol A: Phase Transfer Catalysis (Recommended)

This method is superior for sterically hindered substrates like this compound because it maintains a low concentration of "active" cyanide in the organic phase, favoring the thermodynamic product.

  • Solvent: Toluene (Organic) / Water (Aqueous).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Mechanism: The quaternary ammonium salt transports

    
     into the toluene. The bulky cation pairs with 
    
    
    
    , loosely shielding the N-terminus and directing C-attack.

Step-by-Step Protocol:

  • Dissolve 1.0 eq of 2-chloro-3-methylbenzyl chloride in Toluene (3-4 volumes).

  • Prepare a solution of 1.2 - 1.5 eq NaCN in Water (3 volumes).

  • Add 0.05 eq (5 mol%) of TBAB.

  • Vigorously stir (high shear is critical for PTC) at 40-50°C .

    • Note: Do not reflux immediately. High temps promote N-attack. Monitor conversion by TLC/HPLC.

  • Once conversion >95%, separate phases.

Protocol B: Classical Solvent Control (Alternative)

If PTC is unavailable, solvent choice is the primary control lever.

Solvent SystemIsonitrile RiskReactivityNotes
DMSO/DMF High Very High"Naked" cyanide is aggressive. High risk of N-attack due to lack of H-bonding. Hard to remove solvent.
Ethanol/Water (80:20) Low ModeratePreferred Classical Method. Protic solvents H-bond to the Nitrogen of

, shielding it and forcing C-attack.
Acetone MediumHighOften requires NaI (Finkelstein conditions) to accelerate the reaction.

Part 3: Troubleshooting & Remediation (Correction)

Even with optimized conditions, trace isonitrile (0.5 - 5%) is common. Isonitriles have similar boiling points to nitriles, making distillation difficult. Chemical purification is required.

Diagnostic: The "Smell Test"
  • Symptom: The crude product has an overpowering, repulsive odor described as "rotten cabbage" or "old rubber."

  • Cause: Isonitriles are detectable by the human nose at ppb levels.

  • Confirmation: A TLC spot slightly less polar than the nitrile (often overlapping).

The "Silver Bullet": Acid Wash Protocol

Nitriles are stable to dilute acid at room temperature. Isonitriles are not ; they hydrolyze rapidly to formamines/amines, which are water-soluble.

Remediation Workflow:

  • Dissolution: Dissolve the crude organic oil in a non-polar solvent (e.g., Toluene, Ethyl Acetate, or DCM).

  • Hydrolysis: Add 10% aqueous HCl (or 1M

    
    ). Volume ratio 1:1.
    
  • Agitation: Stir vigorously at room temperature for 1-2 hours .

    • Chemistry:

      
      .
      
  • Separation:

    • The Isonitrile converts to the amine salt (

      
      ) and moves to the aqueous layer.
      
    • The Target Nitrile remains in the organic layer.

  • Wash: Separate layers. Wash the organic layer with water, then saturated

    
     (to remove trace acid).
    
  • Result: The foul odor should be completely gone.

Visualizing the Purification Logic

Purification Crude Crude Mixture (Nitrile + Isonitrile) Solvent Dissolve in Toluene Crude->Solvent Acid Add 10% HCl Stir 2h @ RT Solvent->Acid PhaseSep Phase Separation Acid->PhaseSep OrgLayer Organic Phase (Contains Nitrile) PhaseSep->OrgLayer Retains Product AqLayer Aqueous Phase (Contains Amine Salts) PhaseSep->AqLayer Removes Impurity Final Pure 2-(2-Chloro-3-methylphenyl) acetonitrile OrgLayer->Final Evaporation

Figure 2: Purification workflow to chemically destroy isonitrile impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the reaction stalling at 80% conversion?

  • Answer: The 2-chloro substituent provides significant steric hindrance. If using ethanol/water, the reaction may be too slow.[4] Switch to PTC (Toluene/Water) or add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). Iodide displaces the chloride to form the more reactive benzyl iodide in situ (Finkelstein reaction).

Q2: Can I remove the isonitrile by distillation?

  • Answer: Generally, No . The boiling point difference is often negligible (<5°C). Furthermore, heating isonitriles can sometimes cause thermal rearrangement to the nitrile (which is good) but can also lead to polymerization (tar formation). The acid wash is safer and more effective.

Q3: Does the metal cation matter (NaCN vs. KCN)?

  • Answer: Yes. NaCN is generally preferred for PTC because

    
     is harder to extract into the organic phase than 
    
    
    
    , ensuring the cyanide reacts via the ammonium complex. However, in homogeneous solvents (DMSO), KCN is often more soluble. Avoid heavy metal cyanides (AgCN, CuCN) as they coordinate to Carbon, forcing Nitrogen attack and maximizing isonitrile formation [1].

Q4: My product is dark brown. Is this the isonitrile?

  • Answer: No, isonitriles are usually colorless (though smelly). Dark color usually indicates polymerization of the benzyl halide or oxidation of phenols if the starting material wasn't pure. A silica plug filtration usually removes the color.

References

  • Friedman, L., & Shechter, H. (1960).[5] Preparation of Nitriles from Halides and Sodium Cyanide.[2] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[5] Journal of Organic Chemistry, 25(6), 877–879.[5] Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. Retrieved from

  • Shaw, J. E., et al. (1974). Isonitrile Removal from Nitriles. Journal of Organic Chemistry. (General reference for acid hydrolysis of isonitriles).

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 2-(2-Chloro-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pharmaceutical intermediates, 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9) presents a specific analytical challenge: confirming the integrity of the nitrile (cyano) group without interference from the aromatic ring substitutions.

This guide provides a definitive technical comparison for assigning the FTIR nitrile peak. Unlike simple aliphatic nitriles, this molecule features a non-conjugated benzyl cyanide motif influenced by ortho-chloro and meta-methyl substituents. Correct assignment requires distinguishing this peak from conjugated aromatic nitriles and validating the assignment against alternative spectroscopic methods like Raman.

Key Takeaway: The nitrile stretch for this compound is assigned to the 2245–2255 cm⁻¹ region. This position is distinct from conjugated benzonitriles (~2220 cm⁻¹) and confirms the insulation of the cyano group by the methylene spacer.

Technical Context: The Physics of the Assignment

To assign the peak correctly, one must understand the vibrational physics governing the C≡N bond in this specific steric and electronic environment.

The "Insulated" Nitrile Effect

The structure of this compound contains a methylene (-CH₂-) bridge between the aromatic ring and the cyano group.

  • Conjugated Nitriles (e.g., Benzonitrile): The π-system of the ring overlaps with the C≡N π-system, reducing the bond order and lowering the frequency to ~2220–2230 cm⁻¹ .

  • Non-Conjugated Nitriles (Target Molecule): The methylene group breaks this conjugation. The C≡N bond retains its full triple-bond character, vibrating at a higher frequency, typically 2250 ± 5 cm⁻¹ .

Substituent Influence (Hammett & Steric Effects)

The 2-Chloro and 3-Methyl substituents exert inductive effects that fine-tune the peak position:

  • 2-Chloro (Ortho, -I Effect): The electron-withdrawing chlorine atom exerts a negative inductive effect. While distance attenuates this through the methylene bridge, it typically causes a slight blue shift (higher wavenumber) by stiffening the bond force constant.

  • 3-Methyl (Meta, +I Effect): The electron-donating methyl group exerts a weak positive inductive effect, potentially causing a negligible red shift.

Net Result: The inductive withdrawal of the ortho-chloro group dominates slightly, maintaining the peak firmly in the 2250 cm⁻¹ region, potentially 1-2 cm⁻¹ higher than unsubstituted phenylacetonitrile.

Comparative Analysis

Spectral Comparison: Target vs. Analogues

The following table compares the expected FTIR performance of the target molecule against structurally related standards to validate the assignment.

CompoundStructure TypeElectronic EnvironmentCharacteristic C≡N Peak (cm⁻¹)Notes
Target: this compound Benzyl Cyanide Insulated (-CH₂-) 2248 – 2255 Sharp, Medium Intensity.
Phenylacetonitrile (Benzyl Cyanide)Benzyl CyanideInsulated (-CH₂-)~2250Reference Standard.[1][2][3][4][5][6]
BenzonitrileAromatic NitrileConjugated (Direct Ar-CN)2220 – 2230Lower frequency due to resonance.
AcetonitrileAliphatic NitrileIsolated (Me-CN)2253Higher frequency (pure aliphatic).
2-ChlorobenzonitrileAromatic NitrileConjugated + Ortho Cl~2235Cl shifts it up, but still low due to conjugation.
Methodological Comparison: FTIR vs. Raman

While FTIR is the standard for QC, Raman spectroscopy offers distinct advantages for nitrile detection.

FeatureFTIR (ATR Mode) Raman Spectroscopy Verdict for This Molecule
Detection Principle Dipole Moment ChangePolarizability ChangeRaman is more sensitive to C≡N.
Signal Intensity Medium to Weak (C≡N dipole is moderate)Very Strong (C≡N polarizability is high)Raman provides a cleaner "fingerprint" for the nitrile.
Interference CO₂ (atmospheric) near 2350 cm⁻¹Fluorescence (from impurities)FTIR is preferred if the sample is impure/fluorescent.
Sample Prep Minimal (ATR crystal contact)None (Through glass/vial)FTIR is faster for routine solid/oil QC.

Experimental Protocol: ATR-FTIR Characterization

Objective: Acquire a high-fidelity spectrum to confirm the nitrile moiety identity and purity.

Reagents & Equipment[7]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (analytical grade) for cleaning.

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Workflow
  • System Initialization:

    • Power on the FTIR and allow the source to warm up (approx. 30 mins).

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans .

    • Why: 4 cm⁻¹ is sufficient for resolving the sharp nitrile peak without introducing excessive noise.

  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect a background spectrum (air). Verify the absence of contaminant peaks in the 2200–2300 cm⁻¹ region.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop of this compound directly onto the crystal center.

    • If Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate optical contact.

    • Critical Check: Monitor the "Energy" or "Interferogram" bar. Ensure signal throughput is not saturated or too low (ideal: 20-80% intensity).

  • Data Acquisition:

    • Collect the sample spectrum.[3][7]

    • Perform an automatic baseline correction if the baseline is tilted.

  • Peak Analysis (The Assignment):

    • Zoom into the 2100–2400 cm⁻¹ region.

    • Identify the sharp peak.[8]

    • Acceptance Criteria: Peak must be centered at 2250 ± 5 cm⁻¹ .

    • Red Flag: If the peak is at 2220 cm⁻¹, the sample may have oxidized to a benzonitrile derivative or hydrolyzed to an amide (amide peaks would appear at 1650–1690 cm⁻¹).

Validation Logic & Signaling Pathway

The following diagram illustrates the logical decision tree for validating the nitrile assignment during a synthesis campaign.

NitrileValidation Start Acquire FTIR Spectrum CheckRegion Check 2200-2300 cm⁻¹ Region Start->CheckRegion PeakFound Is a Sharp Peak Present? CheckRegion->PeakFound PosCheck Check Peak Position PeakFound->PosCheck Yes CaseC Position: ~1650-1690 cm⁻¹ (No Nitrile Peak) PeakFound->CaseC No (Look for C=O) CaseA Position: ~2250 cm⁻¹ (2245-2255) PosCheck->CaseA High Freq CaseB Position: ~2220 cm⁻¹ PosCheck->CaseB Low Freq RamanCheck Cross-Validation: Run Raman Spectroscopy CaseA->RamanCheck Optional Confirmation ResultB INVALID: Conjugated Nitrile (Possible Oxidation/Isomerization) CaseB->ResultB ResultC INVALID: Amide/Acid (Hydrolysis Product) CaseC->ResultC ResultA VALID: Non-Conjugated Nitrile (Target Molecule Confirmed) RamanCheck->ResultA Strong Peak at 2250

Figure 1: Logical workflow for validating the nitrile peak assignment using FTIR and Raman cross-checks.

References

  • NIST Chemistry WebBook. Benzyl nitrile (Phenylacetonitrile) Infrared Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for substituent effects on IR frequencies).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for nitrile shift data).

Sources

A Comparative Guide to Purity Assessment of 2-(2-Chloro-3-methylphenyl)acetonitrile: HPLC, GC, and qNMR as Orthogonal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate; it is the foundation upon which the safety, efficacy, and quality of the final active pharmaceutical ingredient (API) are built. The compound 2-(2-Chloro-3-methylphenyl)acetonitrile serves as a crucial building block in various synthetic pathways. Its impurity profile can introduce downstream reaction inefficiencies, complicate purification processes, and, most critically, lead to the formation of undesired, potentially toxic byproducts in the final drug substance.

This guide provides an in-depth comparison of three primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will move beyond simple procedural descriptions to explore the causal logic behind selecting each method, presenting them as a complementary, orthogonal triad for a robust and self-validating purity assessment. Regulatory bodies like the ICH, FDA, and EMA emphasize the importance of identifying and quantifying impurities, making a multi-faceted analytical approach essential for compliance and product quality.[1]

The Principle of Orthogonal Validation

True confidence in a purity value is achieved not by a single, high-precision measurement but by obtaining corroborating results from multiple analytical methods that rely on different chemical and physical principles. This is the concept of orthogonal testing. For a molecule like this compound, which contains a chromophore, is semi-volatile, and has unique NMR-active nuclei, the combination of HPLC (separation by polarity), GC (separation by volatility), and qNMR (direct quantification of nuclei) provides a powerful, cross-validating assessment of its purity.

G cluster_0 Purity Assessment Workflow cluster_1 Orthogonal Analytical Methods Sample Sample: this compound HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GC GC-FID (Volatile Impurities & Residual Solvents) Sample->GC qNMR qNMR (Absolute Molar Purity) Sample->qNMR Data Data Integration & Cross-Validation HPLC->Data GC->Data qNMR->Data Purity Final Purity Assignment (Mass Balance Approach) Data->Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] For this compound, its primary utility lies in separating and quantifying non-volatile or thermally labile impurities that may have formed during synthesis or degradation, such as isomers, starting material carryover, or reaction byproducts.

Causality Behind the Method: The molecule possesses a phenyl ring, which acts as a strong chromophore, making UV detection highly effective and sensitive. A reversed-phase method (using a nonpolar stationary phase and a polar mobile phase) is the logical starting point, as it excels at separating moderately polar to nonpolar organic molecules based on their hydrophobicity.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 column provides excellent hydrophobic retention for the aromatic ring.

    • Mobile Phase: A gradient of Acetonitrile and Water. A gradient is crucial for eluting both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.[3][4]

      • Solvent A: Water (HPLC Grade)

      • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      Time (min) % Solvent B (Acetonitrile)
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Detection Wavelength: 220 nm. This wavelength provides a good response for the phenylacetonitrile chromophore while minimizing baseline noise.

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Dissolve in 25 mL of Acetonitrile to achieve a concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Purity Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation and Trustworthiness: The protocol's reliability is ensured through system suitability tests (SSTs) performed before analysis. These include checks for retention time repeatability, peak asymmetry (tailing factor), and theoretical plates, confirming the chromatographic system is performing optimally. For higher accuracy, a Certified Reference Material (CRM) of the analyte should be used to establish relative response factors for known impurities.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities and residual solvents from the synthesis (e.g., acetone, toluene, trimethylbenzene).[5] Gas Chromatography, which separates compounds based on their boiling points and interaction with the stationary phase, is the ideal orthogonal technique to address this gap.[6]

Causality Behind the Method: The analysis of residual solvents is a mandatory requirement under ICH Q3C guidelines. This compound has sufficient thermal stability and volatility to be analyzed by GC. A Flame Ionization Detector (FID) is used due to its excellent sensitivity and near-universal response to organic compounds, providing a more accurate quantification of hydrocarbon-based impurities than UV-based detectors.

Experimental Protocol: GC-FID for Volatile Impurites and Residual Solvents
  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column, such as a 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness). This phase provides good separation for a wide range of solvents and volatile organics.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 5 minutes (to separate volatile solvents).

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes (to ensure elution of the main analyte and less volatile impurities).

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample.

    • Dissolve in 10 mL of a high-boiling point, high-purity solvent in which the analyte is soluble (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide), which will not interfere with the analysis of more volatile solvents.

Self-Validation and Trustworthiness: The method is validated by analyzing a solvent standard mixture containing expected residual solvents to confirm retention times and response factors. The main peak of this compound itself will be present, but the primary focus is on the smaller peaks corresponding to volatile impurities.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method recognized by pharmacopeias (e.g., USP General Chapter <761>).[7] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR offers a direct measurement of the molar concentration of an analyte against a certified internal standard.[8][9] It is an indispensable tool for certifying reference standards.

Causality Behind the Method: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a known mass of a high-purity internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[10][11]

G cluster_0 qNMR Purity Calculation Logic Analyte Analyte Signal (Known Structure, Unknown Purity) Integral (Ix), Protons (Nx), Mol. Wt. (Mx) NMR NMR Experiment (Ensure Full Relaxation, d1 > 5*T1) Analyte->NMR Standard Internal Standard (Known Structure, Known Purity) Integral (Istd), Protons (Nstd), Mol. Wt. (Mstd) Standard->NMR Weighing Precise Weighing Analyte (Wx) Standard (Wstd) Weighing->NMR Equation Purity_x = (Ix / Nx) * (Nstd / Istd) * (Mstd / Mx) * (Wstd / Wx) * Purity_std NMR->Equation

Caption: Logic flow for absolute purity determination by qNMR.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: A high-purity (>99.5%), non-hygroscopic standard with simple, well-resolved signals that do not overlap with the analyte's signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's protons to ensure complete signal relaxation and accurate integration. This is typically 30-60 seconds.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[9]

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard (e.g., maleic acid) into the same vial using a calibrated analytical balance.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation.

Comparative Summary

The selection of a purity method is a strategic decision based on the specific analytical question being asked. The following table provides a direct comparison to guide this choice.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Direct quantification based on the intrinsic proportionality between NMR signal intensity and the number of nuclei.
Primary Use Quantifying non-volatile and thermally labile organic impurities.Quantifying volatile organic impurities and residual solvents.Determining absolute molar purity; certifying reference standards.
Typical Purity Range 98.0% - 102.0% (relative purity)N/A for main component; ppm level for impurities.95.0% - 100.5% (absolute purity)
Limit of Quantitation (LOQ) ~0.03%~0.001% (10 ppm) for solvents~0.1 - 0.3%
Reference Standard Requires a well-characterized standard of the analyte for accurate quantification of impurities.Requires standards of expected impurities (e.g., solvent mix).Requires a high-purity internal standard, but not of the analyte itself.[10]
Key Advantage High resolution for complex mixtures; high sensitivity with UV detection.Essential for mandatory residual solvent analysis (ICH Q3C).Primary method providing direct, highly accurate purity without analyte-specific standard.[7]
Key Limitation May not detect non-chromophoric or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography; requires more sample; potential for signal overlap.

Conclusion

A definitive statement on the purity of this compound cannot be made from a single analytical measurement. A robust, trustworthy, and scientifically sound purity assessment relies on an orthogonal approach.

  • HPLC serves as the primary tool for profiling related substances and non-volatile impurities.

  • GC is essential for quantifying volatile impurities and residual solvents, a critical regulatory requirement.

  • qNMR provides the ultimate benchmark of absolute molar purity, serving as a primary method to certify the reference standard itself.

By integrating the results from these three distinct analytical methodologies, researchers and drug development professionals can establish a comprehensive impurity profile and assign a purity value with the highest degree of scientific confidence, ensuring the quality and safety of the downstream pharmaceutical products.

References

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • IJCPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link]

  • MDPI. (2024). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • University of Leicester. (2017). Quantitative NMR Spectroscopy. [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.
  • U.S. Environmental Protection Agency. (1996). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. [Link]

  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • IUPAC. (n.d.). purification of acetonitrile - tests for impurities. [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

Sources

×

Retrosynthesis Analysis

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2-(2-Chloro-3-methylphenyl)acetonitrile

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